Bernardioside A
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Overview
Description
Molecular Structure Analysis
The molecular structure of Bernardioside A is represented by the SMILES string:C[C@]12[C@]3(C([C@@]4([H])C@=O)(CCC(C)(C)C4)C@HC3)=CC[C@]1([H])[C@@]5(C@@(C@@HOC@@HC@H[C@H]6O)CO)C@@HC5)CO)([H])CC2)C)C
. Physical and Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties are not available in the current resources.Safety and Hazards
Mechanism of Action
Target of Action
Bernardioside A is a triterpenoid saponin isolated from Bellis bernardii The primary targets of this compound are currently not well-defined in the literature
Mode of Action
As a triterpenoid saponin, it may interact with cell membranes, potentially altering their permeability or disrupting their structure . .
Biochemical Pathways
Triterpenoid saponins, such as this compound, are known to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects
Result of Action
Some studies suggest that triterpenoid saponins can induce apoptosis in cancer cells, modulate immune responses, and inhibit inflammation . .
Biochemical Analysis
Biochemical Properties
Bernardioside A plays a crucial role in biochemical reactions, particularly those involving cell signaling and metabolic pathways. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with glucuronyltransferase, an enzyme involved in the detoxification process . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to significant changes in cellular function.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it impacts cellular metabolism by influencing the activity of key metabolic enzymes, leading to altered metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, this compound binds to glucuronyltransferase, inhibiting its activity and thereby affecting the detoxification process . Furthermore, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and modulating metabolic activity . At high doses, it can exhibit toxic or adverse effects, including liver toxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to detoxification and energy metabolism. It interacts with enzymes such as glucuronyltransferase and glucose-6-phosphatase, influencing their activity and thereby affecting metabolic flux . These interactions can lead to changes in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, this compound can bind to membrane transporters, facilitating its uptake into cells and its distribution to target sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can be localized to the endoplasmic reticulum, where it interacts with enzymes involved in detoxification processes. This localization is essential for its role in modulating enzyme activity and influencing cellular function.
Properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O11/c1-31(2)11-12-36(30(44)45)19(13-31)18-7-8-23-32(3)14-20(39)28(47-29-27(43)26(42)25(41)21(16-37)46-29)33(4,17-38)22(32)9-10-34(23,5)35(18,6)15-24(36)40/h7,19-29,37-43H,8-17H2,1-6H3,(H,44,45)/t19-,20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVGJHHHDVZQFB-FWVVSBQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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